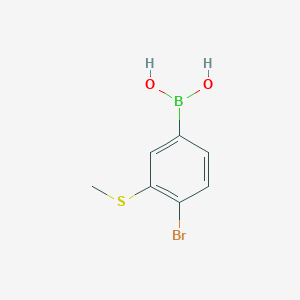

4-Bromo-3-(methylthio)phenylboronic acid

Description

Significance of Boronic Acids in Modern Synthetic Methodologies

Boronic acids and their derivatives are most renowned for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, allows for the formation of a carbon-carbon single bond by coupling an organoboron compound with an organohalide. wikipedia.org The mild reaction conditions, high yields, and exceptional functional group compatibility of the Suzuki-Miyaura coupling have led to its widespread adoption in both academic and industrial settings. nih.govresearchgate.net Beyond this flagship reaction, boronic acids participate in a variety of other important transformations, including Chan-Evans-Lam coupling for C-N and C-O bond formation, and additions to imines and carbonyls. researchgate.net

The Role of Halogenated and Thioether-Substituted Arylboronic Acids

The strategic placement of substituents on the phenyl ring of a boronic acid can profoundly influence its reactivity and provide handles for further chemical manipulation. Halogenated arylboronic acids, for instance, are particularly valuable as they offer multiple reaction sites. The boronic acid moiety can participate in a cross-coupling reaction, leaving the halogen atom untouched for subsequent transformations. This "orthogonality" allows for the stepwise and controlled construction of complex molecular architectures.

Thioether-substituted arylboronic acids also offer unique advantages. The sulfur atom can act as a coordinating group, influencing the regioselectivity of reactions. Furthermore, the thioether linkage can be oxidized to sulfoxides and sulfones, opening up avenues for modifying the electronic properties and biological activity of the target molecule. The presence of both a halogen and a thioether group, as in the case of 4-Bromo-3-(methylthio)phenylboronic acid, creates a highly versatile building block with multiple points for diversification.

Academic Research Context of this compound

While extensive research exists for a wide range of substituted phenylboronic acids, specific academic studies focusing solely on this compound are not widely available in publicly accessible literature. However, its structural motifs suggest its utility as a bespoke building block in targeted synthetic campaigns, likely within medicinal chemistry or materials science research programs. The combination of the bromo, methylthio, and boronic acid functionalities allows for a multi-step synthetic strategy where each group can be selectively addressed.

Scope and Objectives of Research on this compound

The primary research objective for a compound like this compound would be its application as a versatile intermediate in the synthesis of more complex molecules. Key areas of investigation would include:

Orthogonal Suzuki-Miyaura Couplings: Utilizing the significant difference in reactivity between the boronic acid and the aryl bromide to perform sequential cross-coupling reactions.

Post-Coupling Modification: Exploring the chemistry of the methylthio group after the initial Suzuki-Miyaura coupling, such as oxidation or further functionalization.

Synthesis of Novel Heterocycles: Employing the substituted phenyl ring as a scaffold for the construction of novel heterocyclic systems, which are prevalent in many biologically active compounds.

Medicinal Chemistry Lead Generation: Incorporating the 4-bromo-3-(methylthio)phenyl moiety into potential drug candidates to probe structure-activity relationships.

Due to the limited specific research on this compound, the following sections will draw upon the well-established chemistry of related halogenated and thioether-substituted phenylboronic acids to infer the properties and potential applications of this compound.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C₇H₈BBrO₂S |

| Molecular Weight | 246.92 g/mol |

| CAS Number | Not broadly available |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like methanol, ethanol (B145695), and DMSO |

Properties

IUPAC Name |

(4-bromo-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHDDAYXOBUCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Methylthio Phenylboronic Acid

Historical Development of Boronic Acid Synthesis Relevant to Substituted Aryl Systems

The journey to synthesize complex boronic acids began in 1860 when Edward Frankland reported the first preparation of a simple alkylboronic acid. wikipedia.orgnih.gov Early methods for creating arylboronic acids, the direct precursors in complexity to substituted systems, relied on the reaction of organometallic reagents like Grignard (organomagnesium) or organolithium compounds with borate (B1201080) esters, such as trimethyl borate, at low temperatures. nih.gov This electrophilic trapping of an arylmetal intermediate, followed by acidic hydrolysis, established the fundamental pathway for forming the carbon-boron bond. However, these early approaches often suffered from low yields and limited functional group tolerance due to the high reactivity of the organometallic intermediates. nih.gov

A paradigm shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction, first reported in 1979, dramatically increased the utility of and interest in boronic acids as indispensable tools in organic synthesis. mdpi.com This spurred the development of more efficient and tolerant methods for their preparation. The Miyaura borylation reaction, a palladium-catalyzed process, allowed for the synthesis of boronic esters (and subsequently boronic acids) from aryl halides and triflates using diboron (B99234) reagents. wikipedia.org This catalytic approach offered superior functional group compatibility compared to the traditional organometallic routes, paving the way for the synthesis of highly functionalized and substituted arylboronic acids like 4-Bromo-3-(methylthio)phenylboronic acid.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound employ a range of techniques that offer high regioselectivity and yield. These methods include directed metalation, palladium-catalyzed reactions, and carefully designed multi-step sequences.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho-position. baranlab.org The resulting aryllithium intermediate is then quenched with an electrophile to install a new functional group. wikipedia.org

In a potential synthesis of this compound, the methylthio (-SCH3) group can serve as a DMG. A plausible synthetic route could begin with 1-bromo-2-(methylthio)benzene as the starting material.

Hypothetical DoM Route:

Lithiation: Treatment of 1-bromo-2-(methylthio)benzene with a strong lithium base like n-butyllithium at low temperature (-78 °C). The methylthio group would direct the lithiation to the C3 position.

Borylation: The resulting aryllithium species is quenched with a boron electrophile, such as triisopropyl borate (B(O-iPr)3).

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

The effectiveness of the methylthio group as a DMG is crucial for the success of this strategy, as it must selectively direct lithiation over any potential halogen-metal exchange with the bromine at the C4 position. organic-chemistry.org

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed borylation, specifically the Miyaura borylation reaction, represents one of the most robust and widely used methods for synthesizing arylboronic acids. nih.gov This method involves the cross-coupling of an aryl halide or pseudohalide with a diboron reagent in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, a suitable precursor would be a di-halogenated compound where one halogen is more reactive towards the palladium catalyst, such as 4-bromo-1-iodo-2-(methylthio)benzene. The greater reactivity of the carbon-iodine bond allows for selective borylation at the C1 position.

Typical Reaction Components:

Substrate: 4-bromo-1-iodo-2-(methylthio)benzene

Boron Source: Bis(pinacolato)diboron (B2pin2) or tetrahydroxydiboron (B82485) [B2(OH)4]. nih.govnih.gov

Catalyst: A palladium(0) source, often generated in situ from a precursor like Pd(OAc)2 or utilizing a preformed catalyst such as a second-generation Buchwald XPhos palladium precatalyst. nih.govfigshare.com

Ligand: A phosphine (B1218219) ligand like XPhos or dppf to stabilize the palladium center.

Base: A weak base, commonly potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K3PO4). researchgate.net

Solvent: Anhydrous aprotic solvents like 1,4-dioxane (B91453) or toluene.

The reaction first yields the corresponding pinacol (B44631) boronate ester, which is then hydrolyzed to the desired boronic acid. This method is highly valued for its tolerance of various functional groups. nih.gov

Multi-Step Synthetic Sequences from Precursors

Accessing this compound can also be achieved through longer, multi-step pathways that construct the molecule from simpler, readily available starting materials. Such sequences allow for strategic introduction of the required functional groups.

One possible multi-step route could begin with the functionalization of a simpler precursor, such as 4-bromo-3-methylthioaniline.

Illustrative Multi-Step Sequence:

Diazotization: The amino group of 4-bromo-3-methylthioaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid.

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction to replace the diazo group with a second halogen, for instance, iodine, to produce 4-bromo-1-iodo-2-(methylthio)benzene.

Palladium-Catalyzed Borylation: The resulting dihalide can then undergo a selective Miyaura borylation as described in the previous section to yield the target boronic acid.

In complex syntheses where the boronic acid moiety might be sensitive to downstream reaction conditions, it can be protected. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to various reagents and chromatography, and the boronic acid can be easily liberated under mild conditions when needed. nih.gov This allows the boron functionality to be carried through multiple synthetic steps. nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The efficiency of synthetic routes, particularly palladium-catalyzed borylations, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For the synthesis of arylboronic acids from aryl chlorides, which are often less reactive than bromides or iodides, a common set of optimized conditions involves a preformed palladium catalyst, a specific ligand, and a base like potassium acetate in ethanol (B145695) at 80 °C. nih.gov The use of tetrahydroxydiboron as the boron source in such reactions offers a more atom-economical alternative to bis(pinacolato)diboron. nih.govnih.gov Dilution can also drastically improve yields in some boronic acid syntheses. researchgate.net

Ligand Effects in Catalytic Borylation

The choice of ligand is critical in palladium-catalyzed borylation, as it influences the stability, activity, and selectivity of the catalyst. Electron-rich, bulky phosphine ligands, often referred to as Buchwald ligands, have proven to be highly effective.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is highly effective for the borylation of aryl chlorides and bromides. Second-generation XPhos palladium precatalysts (XPhos-Pd-G2) are bench-stable and allow for rapid in situ formation of the active Pd(0) species, facilitating efficient reactions. nih.govfigshare.com

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to XPhos, SPhos is another powerful ligand for promoting challenging cross-coupling reactions.

dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ferrocene-based ligand is also widely used, though modern Buchwald ligands often provide higher turnover numbers and broader substrate scope, particularly for less reactive aryl halides.

The selection of the optimal ligand depends on the specific substrate. For a substrate like 4-bromo-1-iodo-2-(methylthio)benzene, a robust ligand like XPhos would be expected to provide high yields and efficient conversion.

The following table summarizes the general effects of different components on the palladium-catalyzed Miyaura borylation of aryl halides, based on findings from various studies.

| Parameter | Component/Condition | General Effect on Miyaura Borylation | Relevant Findings/Citations |

|---|---|---|---|

| Ligand | XPhos | Highly efficient for a broad range of aryl halides, including challenging aryl chlorides. Often used in preformed catalysts for ease of use and high activity. | nih.govfigshare.com |

| SPhos | Provides high yields and good functional group tolerance, particularly effective in micellar catalysis for reactions in water. | organic-chemistry.org | |

| dppf | A classic, effective ligand, though may be less efficient than modern biarylphosphine ligands for certain substrates. | nih.gov | |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Very common, produces stable boronate esters. Less atom-economical. | nih.gov |

| Tetrahydroxydiboron (B2(OH)4) | More atom-economical, allows for direct synthesis of boronic acids. Can simplify purification. | nih.govnih.gov | |

| Base | Potassium Acetate (KOAc) | A standard, effective base for Miyaura borylation. | nih.gov |

| Potassium Phosphate (K3PO4) | A strong base that can be effective, particularly in one-pot tandem borylation/Suzuki coupling sequences. | nih.govresearchgate.net | |

| Solvent | 1,4-Dioxane | A common, effective aprotic solvent for these reactions. | researchgate.net |

| Ethanol (EtOH) | Can be effective, particularly in protocols for direct boronic acid synthesis from aryl chlorides. | nih.gov |

Solvent and Temperature Optimization

Solvent Selection: Ethereal solvents are commonly employed in lithiation reactions due to their ability to solvate the lithium cation, thereby enhancing the reactivity of the organolithium reagent. Solvents such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) are frequently used. The selection between these solvents can be guided by the desired reaction temperature and the stability of the lithiated intermediate. For instance, THF is a better solvent at very low temperatures compared to diethyl ether.

Temperature Control: The lithiation step is typically conducted at very low temperatures, often around -78 °C, to control the highly exothermic nature of the reaction and to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent. Maintaining a low temperature throughout the addition of the organolithium reagent and the subsequent borylation step is critical for achieving a high yield of the desired product. An increase in temperature can lead to a decrease in yield due to the thermal instability of the lithiated species. nih.gov

Below is a table summarizing the hypothetical effect of solvent and temperature on the yield of this compound in a lithiation-borylation reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethyl Ether | -78 | 85 |

| 2 | Diethyl Ether | -40 | 65 |

| 3 | Tetrahydrofuran | -78 | 90 |

| 4 | Tetrahydrofuran | -40 | 70 |

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

In modern synthetic chemistry, the principles of atom economy and green chemistry are of paramount importance, aiming to design processes that are both efficient in material usage and environmentally benign. The synthesis of this compound can be evaluated through these lenses to identify areas for improvement and to develop more sustainable synthetic routes.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com For the synthesis of this compound via the lithiation-borylation of 1,4-dibromo-2-(methylthio)benzene, the atom economy can be calculated based on the following idealized reaction:

C₇H₆Br₂S + C₄H₉Li + B(OCH₃)₃ + 3H₂O → C₇H₈BBrO₂S + LiBr + 3CH₃OH + C₄H₁₀

The calculation considers the molecular weights of the reactants that are incorporated into the final product versus the total molecular weight of all reactants.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1,4-Dibromo-2-(methylthio)benzene | C₇H₆Br₂S | 281.99 | Reactant |

| n-Butyllithium | C₄H₉Li | 64.06 | Reactant |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | Reactant |

| Water | H₂O | 18.02 | Reactant |

| This compound | C₇H₈BBrO₂S | 246.92 | Product |

| Lithium Bromide | LiBr | 86.85 | Byproduct |

| Methanol | CH₃OH | 32.04 | Byproduct |

| Butane | C₄H₁₀ | 58.12 | Byproduct |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, the atom economy is significantly less than 100% due to the formation of stoichiometric byproducts such as lithium bromide, methanol, and butane.

Green Chemistry Considerations: Beyond atom economy, several other green chemistry principles can be applied to the synthesis of this compound.

Solvent Choice: The use of ethereal solvents like diethyl ether and THF, while effective, raises environmental concerns due to their volatility and potential for peroxide formation. Exploring greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile, could be a significant improvement.

Energy Efficiency: The requirement for very low temperatures (-78 °C) necessitates significant energy input for cooling. Developing synthetic methods that can be performed at or near ambient temperature would enhance the energy efficiency of the process.

Waste Reduction: The generation of inorganic salts (lithium bromide) and organic byproducts contributes to the waste stream. Designing synthetic routes that minimize the formation of such byproducts is a key goal of green chemistry. Alternative methodologies, such as direct C-H borylation, could potentially offer a more atom-economical and greener route to the target compound, although they may present their own challenges in terms of regioselectivity and catalyst requirements.

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Cross Coupling Applications of 4 Bromo 3 Methylthio Phenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Bromo-3-(methylthio)phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organoboron compound with an organic halide. For this compound, this could theoretically involve the boronic acid group reacting with an aryl or heteroaryl halide.

Coupling with Aryl Halides and Pseudohalides

No specific, reproducible data tables of this compound coupling with various aryl halides or pseudohalides could be compiled from the available literature. Such studies would typically involve screening different palladium catalysts, ligands, bases, and solvent systems to optimize the yield and selectivity of the desired biaryl product.

Coupling with Heteroaryl Substrates

Similarly, detailed examples of Suzuki-Miyaura couplings between this compound and heteroaryl substrates are not extensively reported. These reactions are crucial for the synthesis of many biologically active compounds.

Regioselectivity and Chemoselectivity in Suzuki-Miyaura Transformations

The key challenge and area of interest for a molecule like this compound is the potential for intramolecular or intermolecular reactions involving the bromo substituent. A thorough investigation would be required to determine the conditions that favor the desired coupling at the boronic acid site while leaving the bromo group intact for subsequent transformations, or vice versa. This would be a critical aspect of its utility as a building block in multi-step syntheses. However, specific studies focusing on these selectivity aspects are not present in the surveyed literature.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings offer alternative routes for carbon-carbon bond formation.

Negishi-Type Couplings

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. In the context of this compound, this could involve either the conversion of the boronic acid to an organozinc reagent or the coupling of the bromo-substituted ring with an organozinc partner. There is a lack of specific published research detailing such applications for this compound.

Stille-Type Couplings

The Stille coupling utilizes organotin reagents. Similar to the Negishi coupling, this could involve a tin-functionalized version of the molecule or its reaction as an aryl bromide with an organostannane. Again, specific studies detailing the use of this compound in Stille-type couplings are not found in the available scientific literature.

Transmetalation Processes in Boronic Acid Chemistry

Role of Base and Ligands in Transmetalation

The base and ligands are critical components in the transmetalation step of the Suzuki-Miyaura coupling, directly influencing the reaction rate and yield. Their precise roles have been elucidated through numerous mechanistic and computational studies. acs.orgnih.govresearchgate.net

Role of the Base:

The base plays a multifaceted role in the transmetalation process. acs.org One of its primary functions is to activate the boronic acid. By reacting with the boronic acid, the base facilitates the formation of a more nucleophilic boronate species (a tetracoordinate boronate). mdpi.comnih.gov This increased nucleophilicity enhances the transfer of the organic moiety to the palladium center. mdpi.com

Two principal pathways for transmetalation, both involving the base, have been widely debated:

The Boronate Pathway (Path A): In this mechanism, the base reacts with the arylboronic acid to form a highly nucleophilic trihydroxyboronate. This boronate then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base (typically a hydroxide) can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex. This hydroxo complex then reacts with the neutral boronic acid to facilitate the transmetalation. mdpi.comnih.gov

Studies have shown that the relative rates of these pathways can depend on the specific reaction conditions, including the nature of the base and solvents used. nih.gov For instance, in reactions conducted with weak bases and aqueous solvent mixtures, evidence suggests that the reaction between a palladium hydroxo complex and the boronic acid is the more dominant pathway. nih.gov

The choice and stoichiometry of the base are also crucial for controlling chemoselectivity, especially when multiple reactive sites are present in the substrates. acs.org

Role of Ligands:

Ligands, typically phosphines, are essential for stabilizing the palladium catalyst and modulating its reactivity. The steric and electronic properties of the ligands significantly impact the transmetalation step. nih.gov

Steric Effects: The steric bulk of phosphine (B1218219) ligands can influence the rate of transmetalation. Increased steric hindrance can sometimes raise the energy barrier for this step. nih.gov However, bulky ligands can also promote the dissociation of a ligand from the palladium center, creating a vacant coordination site necessary for the incoming boronate to bind. nih.gov

Electronic Effects: The electronic nature of the ligands also plays a critical role. Electron-rich ligands can increase the electron density on the palladium center, which can affect the rates of the elementary steps in the catalytic cycle. Conversely, ligands with strong π-acceptor capabilities have been observed to lower the transmetalation barrier. nih.gov

In the context of this compound, the electronic properties of the bromo and methylthio substituents would influence the electron density of the aromatic ring. The electron-withdrawing nature of the bromine atom and the sulfur atom in the methylthio group would decrease the nucleophilicity of the ipso-carbon atom attached to the boron. This could potentially slow down the rate of transmetalation compared to more electron-rich arylboronic acids. The choice of base and ligands would, therefore, be critical in optimizing the reaction conditions to achieve efficient coupling.

Mechanistic Aspects of Boron-to-Metal Transfer

The transfer of the organic group from boron to the palladium center is a complex process involving the formation of key intermediates. illinois.edu The precise mechanism has been a topic of significant investigation, with advanced techniques like low-temperature rapid injection NMR spectroscopy enabling the observation and characterization of transient pre-transmetalation intermediates. illinois.edu

The currently accepted mechanism involves the formation of a Pd-O-B linkage. illinois.edu Following the oxidative addition of an organic halide to the Pd(0) complex to form an arylpalladium(II) halide, the transmetalation sequence is initiated.

The key steps and intermediates are as follows:

Formation of a Pre-transmetalation Intermediate: The arylpalladium(II) complex reacts with either the boronic acid or the corresponding boronate. This leads to the formation of an intermediate where the palladium and boron atoms are bridged by an oxygen atom (a Pd-O-B linkage). illinois.edunih.gov Two types of such intermediates have been identified: a tricoordinate (6-B-3) boronic acid complex and a tetracoordinate (8-B-4) boronate complex. illinois.edu

Aryl Group Transfer: From this bridged intermediate, the aryl group is transferred from the boron to the palladium center. This transfer is believed to occur through a four-centered transition state. acs.org In this transition state, the acetate (B1210297) or hydroxide base can act as a bridging ligand between the boron and palladium atoms, facilitating the aryl group migration. nih.gov

Formation of the Di-organopalladium(II) Complex: The successful transfer of the aryl group results in the formation of a di-organopalladium(II) complex and a boron-containing byproduct. mdpi.com

Reductive Elimination: The di-organopalladium(II) complex then undergoes reductive elimination to form the final cross-coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

For this compound, the presence of the ortho-methylthio group relative to the boronic acid could introduce steric hindrance, potentially affecting the formation of the pre-transmetalation intermediate and the subsequent aryl transfer. nih.gov The electronic effects of the bromo and methylthio groups would also play a role in the stability of the intermediates and the transition states involved in the boron-to-palladium transfer.

Derivatization and Functionalization Strategies for 4 Bromo 3 Methylthio Phenylboronic Acid

Transformations of the Boronic Acid Moiety

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, but its reactivity can be modulated, and the boron center can be protected through various transformations. These modifications are often employed to enhance stability, alter solubility, or facilitate purification.

Esterification and Anhydride Formation

One of the most common derivatizations of boronic acids is their conversion into boronate esters. This is typically achieved through a condensation reaction with a diol. The esterification process can enhance the compound's stability, making it less prone to protodeboronation, and improve its solubility in organic solvents. A widely used method is the reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form a stable pinacol ester. This transformation is a reversible equilibrium process.

Boronic acids, including 4-bromo-3-(methylthio)phenylboronic acid, can also undergo dehydration to form cyclic anhydrides known as boroxines. This process can occur spontaneously upon storage or upon heating and often results in the boronic acid existing as a mixture of the free acid and its anhydride. sigmaaldrich.comcalpaclab.comnih.gov

Table 1: General Transformations of the Boronic Acid Moiety

| Starting Material | Reagent/Condition | Product Type | General Structure of Product Moiety |

| This compound | Pinacol, Anhydrous Solvent | Boronate Ester | B(pinacol) |

| This compound | Dehydration (Heat/Storage) | Boroxine (Anhydride) | (-B(Ar)-O-)₃ |

Conversion to Trifluoroborates

For enhanced stability and ease of handling, arylboronic acids can be converted into their corresponding potassium aryltrifluoroborate salts. pitt.edu This transformation is typically accomplished by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govunimelb.edu.au The resulting trifluoroborate salts are generally crystalline, air-stable solids that are less susceptible to degradation than the parent boronic acids. nih.govorganic-chemistry.org These salts can be used directly in various cross-coupling reactions, often requiring specific activation conditions to release the active boronic acid or a related species in situ. ed.ac.uk

Table 2: Conversion to Potassium Trifluoroborate Salt

| Starting Material | Reagent | Product Type | General Structure of Product Moiety |

| This compound | Potassium Hydrogen Fluoride (KHF₂) | Trifluoroborate Salt | [BF₃]⁻K⁺ |

Functionalization at the Bromo Position

The bromine atom on the aromatic ring serves as a versatile handle for introducing further molecular complexity, primarily through substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, this reaction pathway is typically efficient only when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In the case of this compound, the methylthio and boronic acid groups are not sufficiently electron-withdrawing to significantly activate the aryl system towards SNAr. Therefore, direct substitution of the bromine atom by common nucleophiles under standard SNAr conditions is generally not a favored process. For such a reaction to occur, more forcing conditions or the use of a catalyst would likely be required. youtube.comnih.govnih.gov

Further Cross-Coupling Reactions at the Bromine Site

The bromine atom is an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The Suzuki-Miyaura coupling is a prominent example, where the bromo-substituted ring can be coupled with another organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netmdpi.com

This strategy is particularly powerful as this compound can act as a bifunctional building block. The boronic acid moiety can first be used in a coupling reaction, and subsequently, the bromine atom can be functionalized in a second, distinct coupling step, or vice-versa. This sequential approach enables the controlled and regioselective synthesis of complex biaryl and poly-aryl structures. Other cross-coupling reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig amination, are also viable options for functionalizing the bromo position. researchgate.netikm.org.my

Table 3: Representative Suzuki-Miyaura Coupling at the Bromine Site

| Reactants | Catalyst/Base | Reaction Type | General Product |

| This compound + R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃, K₃PO₄) | Suzuki-Miyaura Coupling | R-C₆H₃(SMe)B(OH)₂ |

Modification of the Methylthio Group

The methylthio (-SMe) group, a thioether, offers another site for chemical modification, primarily through oxidation. The sulfur atom can be selectively oxidized to two different higher oxidation states: sulfoxide (B87167) and sulfone.

This transformation is typically achieved using common oxidizing agents. For instance, controlled oxidation with an agent like sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) can convert the methylthio group to a methylsulfinyl group (a sulfoxide). The use of stronger oxidizing conditions, such as an excess of m-CPBA or hydrogen peroxide, can further oxidize the sulfoxide to a methylsulfonyl group (a sulfone). nih.gov A related compound, 4-(methylthio)phenylboronic acid, is known to participate in sulfoxidation reactions. sigmaaldrich.com

These modifications significantly alter the electronic properties of the molecule. Both the sulfoxide and, to a greater extent, the sulfone group are strongly electron-withdrawing, which would, in turn, affect the reactivity of the other functional groups on the aromatic ring.

Table 4: Oxidation of the Methylthio Group

| Starting Moiety | Reagent/Condition | Product Moiety | Oxidation State of Sulfur |

| -S-CH₃ (Methylthio) | Mild Oxidant (e.g., 1 eq. m-CPBA) | -S(O)-CH₃ (Methylsulfinyl) | +IV |

| -S-CH₃ (Methylthio) | Strong Oxidant (e.g., xs H₂O₂, xs m-CPBA) | -S(O)₂-CH₃ (Methylsulfonyl) | +VI |

Oxidation to Sulfoxide and Sulfone Derivatives

The synthesis of the corresponding sulfoxide, 4-Bromo-3-(methylsulfinyl)phenylboronic acid, can be achieved through controlled oxidation. While specific studies on this compound are not prevalent, analogous transformations on similar substrates provide insight into effective synthetic methods. For instance, the oxidation of related bromo-substituted thioanisoles has been successfully carried out using oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Careful control of the reaction conditions, including stoichiometry of the oxidant and temperature, is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the methylthio group leads to the formation of the sulfone, 4-Bromo-3-(methylsulfonyl)phenylboronic acid. This transformation introduces a strongly electron-withdrawing group to the phenyl ring. The synthesis of analogous sulfonyl-substituted phenylboronic acids has been reported through various methods. One common approach involves the oxidation of the corresponding thioether. For example, the oxidation of 4-bromo-2-fluorothioanisole (B1291360) to 4-bromo-2-fluoro-1-methanesulfonyl-benzene has been accomplished using Oxone® in methanol. chemicalbook.com Similarly, the oxidation of (4-bromophenyl)(3-butenyl)sulfide to the corresponding sulfone has been achieved with m-CPBA. nih.gov These methods suggest that this compound could be effectively converted to its sulfone derivative under similar conditions. The resulting 4-Bromo-3-(methylsulfonyl)phenylboronic acid would be a valuable building block for introducing the bromo and methylsulfonyl-substituted phenyl motif into more complex molecules.

Below is a table summarizing potential oxidation reactions based on analogous transformations:

| Starting Material | Product | Potential Reagents and Conditions |

| This compound | 4-Bromo-3-(methylsulfinyl)phenylboronic acid | 1. H₂O₂ / Catalyst2. m-CPBA (1 equivalent) |

| This compound | 4-Bromo-3-(methylsulfonyl)phenylboronic acid | 1. Oxone® / Methanol2. m-CPBA (>2 equivalents) |

| 4-Bromo-3-(methylsulfinyl)phenylboronic acid | 4-Bromo-3-(methylsulfonyl)phenylboronic acid | 1. m-CPBA |

Thioether Cleavage and Related Transformations

The methylthio group in this compound can also be a site for other chemical modifications beyond oxidation. While less common than oxidation, cleavage of the C-S bond or transformations of the methyl group can provide pathways to further functionalized derivatives.

Other potential transformations could involve reactions at the methyl group of the thioether, although these are generally less facile. The development of novel catalytic systems could open up new avenues for the functionalization of the methylthio group in this and related arylboronic acids.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The functional group tolerance and broad substrate scope of many MCRs make them attractive for the utilization of functionalized building blocks like this compound. The Ugi and Passerini reactions are prominent examples of MCRs where arylboronic acids can potentially participate.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups in the starting materials. Given the general tolerance of the Ugi reaction for different substituents on the aromatic ring of the aldehyde or amine component, it is plausible that this compound could be utilized as a component if it were first converted to an appropriate aldehyde or amine derivative. More directly, arylboronic acids have been employed in Ugi-type reactions, showcasing the compatibility of the boronic acid moiety under these conditions. nih.gov The presence of the bromo and methylthio groups on the phenyl ring would be expected to be well-tolerated, leading to the synthesis of complex peptidomimetic structures bearing this substitution pattern.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the Passerini reaction is known for its high atom economy and tolerance of various functional groups. researchgate.net Recent studies have demonstrated the participation of boronic acids in Passerini-type reactions, where they can act as nucleophilic partners. researchgate.net This opens the possibility for the direct involvement of this compound in such transformations, providing a direct route to α-hydroxyketones and other valuable structures incorporating the 4-bromo-3-(methylthio)phenyl moiety.

The utility of this compound in these MCRs would lie in its ability to introduce a specific and functionalizable aromatic scaffold into the resulting complex molecules. The bromo-substituent, for instance, could serve as a handle for subsequent cross-coupling reactions, further diversifying the molecular architecture.

The table below outlines the potential roles of this compound derivatives in these multi-component reactions:

| Multi-Component Reaction | Potential Role of 4-Bromo-3-(methylthio)phenyl-based Component | Product Class |

| Ugi Reaction | Aldehyde or Amine derivative | α-Acylamino amides |

| Passerini-type Reaction | Arylboronic acid (as a nucleophile) | α-Hydroxyketones |

Mechanistic Investigations and Kinetic Studies of 4 Bromo 3 Methylthio Phenylboronic Acid Reactions

Catalytic Cycles in Palladium-Mediated Reactions of 4-Bromo-3-(methylthio)phenylboronic Acid

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction of this compound with an organic halide (R-X) is initiated by the formation of a catalytically active Pd(0) species. This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-coordinate Pd(0) complex. In the case of this compound, this step involves the cleavage of the C-Br bond and the formation of a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst and its ligands.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. This process typically involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. The resulting intermediate then reacts with the Pd(II) complex to exchange the halide for the aryl group from the boronic acid. The presence of the methylthio group might influence the electronic properties of the phenylboronic acid, potentially affecting the rate of transmetalation.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic nature of the coupling partners plays a crucial role in the efficiency of this step.

A schematic representation of the catalytic cycle is presented below:

Step 1: Oxidative Addition

Pd(0)Ln + Ar-Br → Ar-Pd(II)(Br)Ln

Step 2: Transmetalation

Ar-Pd(II)(Br)Ln + Ar'B(OH)2 + Base → Ar-Pd(II)-Ar'Ln + Br- + B(OH)3

Step 3: Reductive Elimination

Ar-Pd(II)-Ar'Ln → Ar-Ar' + Pd(0)Ln

Role of Ligand-Metal Interactions in Reactivity

Ligands play a pivotal role in modulating the stability, activity, and selectivity of the palladium catalyst. The interaction between the ligand and the palladium center can significantly influence each step of the catalytic cycle in reactions involving this compound.

Steric and Electronic Effects: Bulky and electron-rich phosphine (B1218219) ligands, for instance, can promote the oxidative addition and reductive elimination steps by stabilizing the palladium center and facilitating changes in its coordination sphere. The choice of ligand can also impact the rate of transmetalation.

Ligand Lability: The lability of the ligands is crucial. A ligand that binds too strongly can inhibit the reaction by preventing substrate coordination, while a ligand that binds too weakly may lead to catalyst decomposition.

Influence on Rate-Determining Step: The nature of the ligand can influence which step of the catalytic cycle is rate-determining. For example, with electron-rich aryl bromides, oxidative addition is often the slow step, and ligands that accelerate this step are beneficial.

The effect of different ligands on the yield of a hypothetical Suzuki-Miyaura reaction of this compound is illustrated in the table below.

| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| PPh3 | 2 | Toluene | 100 | 12 | 75 |

| P(o-tol)3 | 2 | Toluene | 100 | 12 | 85 |

| P(t-Bu)3 | 2 | Toluene | 100 | 8 | 95 |

| XPhos | 1 | Dioxane | 110 | 6 | 98 |

| SPhos | 1 | Dioxane | 110 | 6 | 97 |

This table presents illustrative data based on general trends observed in Suzuki-Miyaura reactions.

Kinetic Profiling of Key Reaction Steps (e.g., Transmetalation, Reductive Elimination)

A detailed kinetic analysis of the Suzuki-Miyaura reaction of this compound would provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. While specific kinetic data for this compound is scarce, the general principles of kinetic studies in cross-coupling reactions can be applied.

Transmetalation Kinetics: The rate of transmetalation is dependent on the concentrations of the palladium complex, the boronic acid, and the base. Studies on similar systems have shown that the reaction can be first-order in each of these components. The electronic nature of the substituents on the phenylboronic acid can affect the rate; electron-donating groups generally accelerate the process. The methylthio group, being moderately activating, might be expected to have a corresponding effect.

Reductive Elimination Kinetics: The rate of reductive elimination is primarily dependent on the concentration of the diorganopalladium(II) intermediate. The steric bulk of the coupling partners can significantly influence this rate, with more hindered groups often leading to slower elimination.

Below is a table with hypothetical kinetic data for the key steps in a Suzuki-Miyaura reaction of this compound.

| Reaction Step | Rate Law | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |

| Oxidative Addition | Rate = k[Pd(0)][ArBr] | 1.5 x 10-3 M-1s-1 | 65 |

| Transmetalation | Rate = k[ArPd(II)Br][Ar'B(OH)2][Base] | 2.8 x 10-1 M-2s-1 | 45 |

| Reductive Elimination | Rate = k[ArPd(II)Ar'] | 5.0 x 10-2 s-1 | 75 |

This table contains illustrative data based on typical values for Suzuki-Miyaura reactions of substituted aryl bromides.

Isotope Effects in Reactions of this compound

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by identifying the rate-determining step and providing information about the transition state structure. In the context of the Suzuki-Miyaura reaction of this compound, KIEs could be measured for various atoms involved in the key bond-forming and bond-breaking steps.

Carbon-Bromine Bond Cleavage: A primary 13C KIE at the carbon atom attached to the bromine would be expected if the oxidative addition is the rate-determining step. The magnitude of the KIE would provide insight into the degree of C-Br bond cleavage in the transition state.

Carbon-Boron Bond Cleavage: Similarly, a 13C KIE at the carbon atom attached to the boron could be observed if transmetalation is the rate-limiting step.

Solvent Isotope Effects: The use of deuterated solvents could reveal the role of proton transfer in the reaction mechanism, particularly in the activation of the boronic acid by the base.

The following table presents hypothetical KIE values for different scenarios in the Suzuki-Miyaura reaction.

| Rate-Determining Step | Isotope Position | Expected klight/kheavy |

| Oxidative Addition | C-Br | 1.02 - 1.05 |

| Transmetalation | C-B | 1.01 - 1.03 |

| Reductive Elimination | C-C coupling | > 1.00 |

This table shows expected ranges for kinetic isotope effects based on established mechanistic studies of Suzuki-Miyaura reactions.

Computational and Theoretical Studies on 4 Bromo 3 Methylthio Phenylboronic Acid

Electronic Structure Analysis

The electronic structure of an arylboronic acid dictates its fundamental chemical properties. Computational methods provide a powerful lens to examine electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For arylboronic acids, calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. lodz.pl These calculations yield optimized molecular geometries, vibrational frequencies, and various electronic properties.

For 4-bromo-3-(methylthio)phenylboronic acid, DFT would be used to determine key geometric parameters like C-B, B-O, C-Br, and C-S bond lengths and the dihedral angle between the phenyl ring and the boronic acid group. The electronic influence of the substituents—the electron-withdrawing bromo group and the sulfur-containing methylthio group—would significantly impact the electron density distribution across the aromatic ring and on the boron atom. This, in turn, affects the acidity of the boronic acid and its reactivity. DFT calculations can also generate a molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions of the molecule, offering insights into sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a Substituted Phenylboronic Acid

| Property | Representative Value | Significance for this compound |

| Dipole Moment | ~2-4 D | Indicates the overall polarity of the molecule, influenced by the polar C-Br and C-S bonds. |

| Total Energy | Varies (Hartrees) | The calculated minimum energy corresponds to the most stable geometric conformation. |

| C-B Bond Length | ~1.56 Å | Reflects the strength of the bond crucial for transmetalation in coupling reactions. |

| C-Br Bond Length | ~1.91 Å | Standard length for a bromine atom attached to an aromatic ring. |

| C-S Bond Length | ~1.77 Å | Indicates the nature of the carbon-sulfur bond. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. numberanalytics.com A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the phenyl ring, with significant contributions from the methylthio group's sulfur atom, which possesses lone pairs of electrons. The LUMO is likely to have significant character on the boron atom's empty p-orbital and the antibonding orbitals of the aromatic system. The electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO. FMO analysis is crucial for understanding how this molecule interacts with a metal catalyst in reactions like the Suzuki-Miyaura coupling. lodz.pl

Table 2: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Representative Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.0 to -7.0 eV | Represents the electron-donating capability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Represents the electron-accepting capability, centered on the boronic acid moiety. |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV | A larger gap suggests higher kinetic stability. Substituents directly modulate this value. |

Note: These energy values are typical ranges for arylboronic acids and serve as an illustration. Specific values for this compound would require dedicated computation.

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms (conformation) in this compound influences its stability and reactivity. The primary focus of conformational analysis for phenylboronic acids is the rotation around the carbon-boron (C-B) bond. This rotation determines the orientation of the planar B(OH)₂ group relative to the plane of the phenyl ring. nih.gov

Computational studies on substituted phenylboranes and phenylboronic acids have shown that steric and electronic factors govern the most stable conformers. nih.govbeilstein-journals.org For this compound, the substituents at the 3 and 4 positions introduce significant steric bulk. This steric hindrance would likely create a substantial energy barrier for free rotation around the C-B bond, favoring a conformation where the boronic acid group is twisted out of the plane of the phenyl ring to minimize steric clash with the adjacent methylthio group. This twisting can, in turn, affect the π-conjugation between the boron's empty p-orbital and the aromatic ring, influencing the compound's electronic properties and reactivity.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry is instrumental in predicting how molecules like this compound will behave in catalytic cycles, such as the widely used Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The electronic properties of the boronic acid are paramount in the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The substituents on the phenyl ring modulate the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). For this compound:

The bromo group at the para-position is strongly electron-withdrawing through induction, which deactivates the ring and can slow down the transmetalation step.

The methylthio group at the meta-position has a more complex effect; it is weakly deactivating but its sulfur atom can potentially coordinate with the metal center, influencing the reaction pathway and selectivity.

Modeling Transition States and Reaction Pathways

Beyond predicting reactivity, computational modeling can elucidate the detailed mechanism of a reaction by identifying and characterizing the transition states (TS) of each elementary step. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction.

For the Suzuki-Miyaura coupling involving this compound, DFT calculations can be used to model the transition state of the crucial transmetalation step. nih.govmdpi.com This involves the formation of an intermediate where the boronic acid (or its boronate form) coordinates to the palladium center. The calculated activation energy (the energy difference between the reactant complex and the transition state) provides a quantitative prediction of the reaction rate. By modeling different possible coordination modes and pathways, researchers can understand how factors like the choice of base, solvent, and ligands on the palladium catalyst influence the reaction's efficiency and outcome. Such models provide invaluable insights that can guide the optimization of experimental reaction conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 3 Methylthio Phenylboronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Bromo-3-(methylthio)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR, complemented by 2D NMR techniques, would provide a detailed picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylthio group. The aromatic region would likely show a complex splitting pattern due to the three non-equivalent protons on the phenyl ring. Based on the substitution pattern, one would anticipate three signals in the aromatic region, likely appearing as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets. The methylthio group (-SCH₃) would present as a sharp singlet, typically in the range of 2.4-2.6 ppm. The two protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbon atom attached to the boron atom (C-B bond) often shows a broader signal and can sometimes be difficult to detect. The chemical shifts of the aromatic carbons are influenced by the electron-donating methylthio group and the electron-withdrawing bromo and boronic acid groups. The methylthio carbon would appear as a distinct signal in the aliphatic region, typically around 15-20 ppm.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for studying boron-containing compounds. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the electronic environment of the boron atom. For a trigonal planar boronic acid like this compound, a single, relatively broad signal is expected in the range of +18 to +30 ppm. The precise chemical shift can be influenced by the solvent and the concentration, as boronic acids can form cyclic anhydrides known as boroxines, which resonate at a slightly different frequency.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | m | Aromatic Protons |

| ¹H | 2.4 - 2.6 | s | -SCH₃ |

| ¹³C | 120 - 145 | - | Aromatic Carbons |

| ¹³C | 15 - 20 | - | -SCH₃ |

| ¹¹B | 18 - 30 | br s | B(OH)₂ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to definitively assign the chemical shifts of the protonated aromatic carbons and the methylthio carbon.

Mass Spectrometry (MS) Applications for Structural Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₈BBrO₂S. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and boron (with ¹⁰B and ¹¹B isotopes).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for phenylboronic acids involve the loss of water and other small molecules. The fragmentation pattern of this compound could provide further structural information.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| HRMS | [M+H]⁺ | Exact mass of the protonated molecule |

| EI-MS | [M]⁺ | Molecular ion with characteristic bromine isotopic pattern |

| EI-MS | [M-H₂O]⁺ | Loss of a water molecule |

| EI-MS | [M-B(OH)₂]⁺ | Loss of the boronic acid group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would be seen in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region. The C-Br stretching vibration is expected in the low-frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-S bond, which is weak in the IR spectrum, may be more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | >3000 | Strong |

| Aromatic C=C stretch | 1400-1600 | Strong |

| B-O stretch | 1300-1400 | Moderate |

| C-S stretch | 600-800 | Moderate |

| C-Br stretch | 500-600 | Strong |

X-ray Crystallography of this compound and its Co-crystals

In the solid state, phenylboronic acids often form hydrogen-bonded dimers or polymeric structures through their boronic acid functionalities. The crystal structure would reveal these intermolecular interactions, as well as any π-π stacking interactions between the aromatic rings.

Applications of 4 Bromo 3 Methylthio Phenylboronic Acid As a Precursor in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

The strategic placement of the bromo, methylthio, and boronic acid groups on the phenyl ring makes 4-bromo-3-(methylthio)phenylboronic acid a powerful building block for the construction of intricate molecular architectures. Its utility in the Suzuki-Miyaura coupling reaction is particularly significant, enabling the formation of biaryl structures that are prevalent in many complex organic molecules.

Construction of Polyaromatic Hydrocarbons (PAHs)

While direct, specific examples of the synthesis of large, unsubstituted polyaromatic hydrocarbons (PAHs) using this compound are not extensively documented in readily available literature, its potential as a precursor is evident from the well-established principles of Suzuki-Miyaura coupling. This reaction is a powerful tool for the synthesis of biaryl compounds, which can serve as foundational units for larger PAH systems. The general strategy would involve the coupling of this compound with a suitable aryl or vinyl halide. Subsequent intramolecular or intermolecular cyclization reactions could then be employed to construct the fused aromatic ring systems characteristic of PAHs. The methylthio group can be a handle for further transformations or can be removed if the unsubstituted PAH is the target.

The versatility of boronic acids in C-C bond formation is a key principle in the synthesis of complex aromatic systems.

Assembly of Biologically Relevant Scaffolds (excluding clinical data)

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and their ability to act as building blocks for a wide array of biologically active molecules. researchgate.net this compound serves as a versatile scaffold in the synthesis of compounds with potential biological relevance. The ability to participate in Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of libraries of compounds for biological screening. researchgate.net

The presence of the methylthio group can influence the lipophilicity and metabolic stability of the resulting molecules, which are important parameters in drug design. Furthermore, the bromine atom can be utilized for late-stage functionalization, allowing for the rapid generation of analogues with modified properties. For instance, this compound could be a precursor for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. nih.govacs.orged.ac.uknih.gov The general approach involves coupling the boronic acid with a heterocyclic core common to many kinase inhibitors, followed by further modifications.

| Precursor | Coupling Partner (Example) | Resulting Scaffold Core (Example) | Potential Biological Relevance (General) |

| This compound | 5-Bromo-7-azaindole | 5-(4-Bromo-3-(methylthio)phenyl)-7-azaindole | Kinase inhibitor scaffolds |

| This compound | Halogenated pyrimidine | Substituted phenyl-pyrimidine | Various enzyme inhibitor scaffolds |

Materials Science Applications

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced materials with applications in electronics and optics.

Precursor for Conjugated Polymers

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which leads to delocalized π-electron systems and interesting electronic and optical properties. Suzuki-Miyaura coupling is a key method for the synthesis of various conjugated polymers. nih.gov While specific polymers derived directly from this compound as the sole monomer are not widely reported, its bifunctional nature (boronic acid and bromine) allows it to be a valuable co-monomer in polymerization reactions.

For example, it could be copolymerized with a dibromoaryl or a diboronic acid aryl compound to create a conjugated polymer with tailored properties. The methylthio group would introduce heteroatom functionality into the polymer backbone, potentially influencing its solubility, morphology, and electronic energy levels. This approach is particularly relevant for the synthesis of materials for organic photovoltaics and other organic electronic devices. nih.govmdpi.com

| Monomer 1 | Monomer 2 (Example) | Polymerization Method | Potential Polymer Class |

| This compound | 1,4-Dibromobenzene | Suzuki Polymerization | Poly(p-phenylene) derivative |

| This compound | Thiophene-2,5-diboronic acid | Suzuki Polymerization | Poly(phenylene-co-thiophene) |

Synthesis of Liquid Crystals and Organic Electronic Materials

The rigid phenyl core of this compound makes it a suitable building block for the synthesis of liquid crystals and other organic electronic materials. Liquid crystals are substances that exhibit properties between those of conventional liquids and those of solid crystals. researchgate.net Discotic liquid crystals, for instance, are composed of disk-shaped molecules that can self-assemble into columnar structures, facilitating one-dimensional charge transport. nih.govresearchgate.netnih.govrsc.orgrsc.org

By coupling this compound with other aromatic units, it is possible to construct the core structures of calamitic (rod-shaped) or discotic liquid crystals. The methylthio group can influence the intermolecular interactions and thus the mesophase behavior of the resulting materials.

In the realm of organic electronics, this boronic acid can be used to synthesize small molecules or oligomers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For instance, it can be a precursor to thieno[3,2-b]thiophene (B52689) derivatives, which are known to be promising p-type organic semiconductors. researchgate.netnih.govnih.govresearchgate.netrsc.org The synthesis would typically involve a Suzuki coupling to attach the 4-bromo-3-(methylthio)phenyl group to a thienothiophene core.

| Precursor | Synthetic Target | Key Reaction | Potential Application |

| This compound | Substituted bi- and terphenyls | Suzuki Coupling | Liquid Crystal Mesogens |

| This compound | Phenyl-capped thienothiophenes | Suzuki Coupling | Organic Semiconductors |

Contribution to Chemical Biology Probes and Tools (excluding clinical data)

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Boronic acids have emerged as important components in the design of chemical probes and tools due to their unique reactivity and binding properties. nih.gov

This compound can serve as a versatile starting material for the synthesis of fluorescent probes for the detection of biologically relevant species. The general design of such probes often involves a fluorophore linked to a recognition moiety. The boronic acid group itself can act as a recognition site for diols, such as those found in saccharides, or can be transformed into other functional groups. The phenyl ring can be functionalized with a fluorophore through Suzuki coupling. The methylthio group can modulate the photophysical properties of the probe. For example, boronic acid-based fluorescent sensors have been developed for the detection of metal ions. nih.govrsc.orgrsc.org

Furthermore, the ability of boronic acids to form reversible covalent bonds with the active site serine of some proteases makes them attractive pharmacophores for the design of enzyme inhibitors. While specific inhibitors derived from this compound are not prominently featured in the literature, its structure provides a template that can be elaborated to target specific enzymes. The synthesis would involve coupling the boronic acid-containing fragment with peptide or non-peptide backbones to create potent and selective inhibitors for research purposes.

| Precursor | Probe/Tool Type | Design Principle (Example) | Potential Target (General) |

| This compound | Fluorescent Sensor | Coupling with a fluorophore, boronic acid as a binding site | Metal ions, Saccharides |

| This compound | Enzyme Inhibitor Scaffold | Boronic acid as a serine protease warhead | Serine proteases |

Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylthio Phenylboronic Acid

Development of Novel Catalytic Systems for its Transformations

While palladium catalysts are standard for Suzuki-Miyaura couplings involving arylboronic acids, research is moving towards more efficient, robust, and sustainable catalytic systems. For a substrate like 4-Bromo-3-(methylthio)phenylboronic acid, future work will likely concentrate on several key areas:

Advanced Palladium Catalysts: Developing next-generation palladium catalysts with specialized phosphine (B1218219) ligands can enhance reaction efficiency, broaden the substrate scope, and allow for reactions under milder conditions. Research into catalysts that are resistant to deactivation by sulfur-containing compounds is particularly relevant due to the methylthio group.

Non-Palladium Catalysts: There is a growing interest in replacing palladium with more earth-abundant and less expensive metals like nickel, copper, and iron. Developing catalytic systems based on these metals for the cross-coupling reactions of this compound would represent a significant advance in cost-effectiveness and sustainability.

Arylboronic Acid as Catalysts: An emerging area of research involves using the Lewis acidity of arylboronic acids themselves to catalyze certain reactions, such as dehydrative C-alkylation and etherification. acs.org Exploring the potential of this compound or its derivatives to act as catalysts, possibly in conjunction with co-catalysts like oxalic acid, could open up new synthetic pathways. acs.org

| Catalyst System Type | Research Focus | Potential Advantages for this compound |

| Advanced Palladium | Ligand design for sulfur tolerance and high turnover numbers. | Improved yields and efficiency in Suzuki-Miyaura couplings, overcoming potential catalyst poisoning by the methylthio group. |

| Earth-Abundant Metals | Development of Ni, Cu, and Fe-based catalysts for cross-coupling. | Lower cost, increased sustainability, and potentially novel reactivity. |

| Organocatalysis | Use of the boronic acid moiety for Lewis acid catalysis. acs.org | Avoidance of transition metals, enabling new types of bond formations like dehydrative C-C and C-O bond formations. acs.org |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. sci-hub.seteknoscienze.com For this compound, this integration is a key future direction.

Flow Chemistry: Performing lithiation-borylation and subsequent cross-coupling reactions in flow reactors allows for precise control over reaction parameters like temperature and residence time. sci-hub.seokayama-u.ac.jp This is particularly beneficial for managing potentially unstable intermediates and improving reaction yields by minimizing side reactions. sci-hub.seokayama-u.ac.jp The development of robust flow processes for the synthesis and transformation of this compound would facilitate safer and more efficient large-scale production. sci-hub.se

Automated Synthesis: Automated platforms, which use pre-packaged reagent cartridges and robotic systems, can accelerate the synthesis of derivatives and compound libraries. synplechem.comsigmaaldrich.com Integrating this compound into automated workflows for reactions like Suzuki coupling would enable high-throughput screening and rapid optimization of new bioactive molecules or materials. synplechem.comucla.edu

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role in Suzuki-Miyaura coupling, the unique combination of functional groups in this compound allows for the exploration of diverse and novel reactivity.

Sequential Cross-Coupling: The presence of both a boronic acid and a bromine atom allows for sequential, site-selective cross-coupling reactions. This enables the synthesis of complex, unsymmetrical biaryl or multi-aryl structures by first reacting the boronic acid and then targeting the C-Br bond in a subsequent step.

Oxidative Reactions: The methylthio group can be oxidized to sulfoxide (B87167) and sulfone moieties, which significantly alters the electronic properties of the phenyl ring. This post-synthetic modification can be used to fine-tune the characteristics of molecules derived from the parent boronic acid.

"Click" Chemistry: Boronic acids are being explored for their utility in "click" reactions, particularly in condensation reactions with amines that can be dramatically accelerated in microdroplets without a catalyst. researchgate.netrsc.org Investigating the participation of this compound in such catalyst-free, high-speed reactions could lead to novel methods for synthesizing complex heterocyclic structures. researchgate.net

Palladium(II)-Catalyzed Additions: Research has shown that arylboronic acids can participate in palladium(II)-catalyzed addition reactions to substrates like vinylaziridines, offering complementary stereoselectivity to existing methods. nih.gov Exploring this reactivity with this compound could provide new routes to functionalized allylsulfonamides. nih.gov

| Reactivity Mode | Description | Potential Outcome |

| Sequential Coupling | Stepwise utilization of the boronic acid and bromo functionalities in distinct cross-coupling reactions. | Synthesis of complex, non-symmetrical multi-aryl systems. |

| Sulfur Oxidation | Conversion of the methylthio group to sulfoxide or sulfone. | Modification of electronic properties for tuning molecular function. |

| Accelerated Click Reactions | Catalyst-free condensation with amines in microdroplets. researchgate.netrsc.org | Rapid synthesis of diverse heterocyclic compounds. researchgate.net |

| Pd(II)-Catalyzed Addition | Addition to unsaturated systems like vinylaziridines. nih.gov | Novel routes to stereochemically defined organic molecules. nih.gov |

Potential in Supramolecular Chemistry and Self-Assembly

Boronic acids are highly valuable functional groups in supramolecular chemistry due to their ability to form reversible covalent bonds with diols. mpg.denih.govrsc.org This dynamic nature is ideal for creating responsive and self-healing materials.